4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

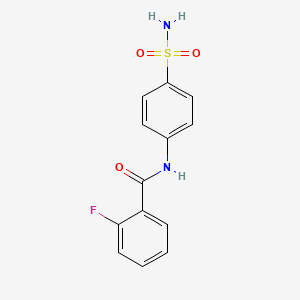

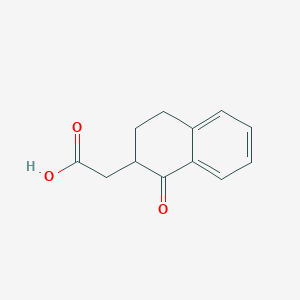

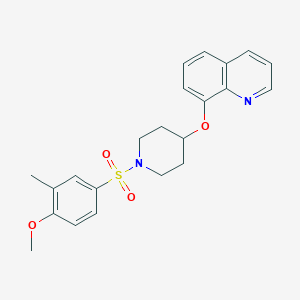

“4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid” is a chemical compound with the molecular weight of 193.25 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of pyrrole derivatives, such as “this compound”, can be achieved through various methods. One method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This procedure is highly tolerant of various functional groups .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H15NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h1-2,7-10H,3-6H2,(H,13,14)/t9-,10+ .Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 193.25 .Aplicaciones Científicas De Investigación

Polymer Synthesis

In polymer science, 4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid is utilized in the synthesis of hydrophilic aliphatic polyesters. Trollsås et al. (2000) describe the synthesis and copolymerization of new cyclic esters containing functional groups like hydroxyl and carboxyl derived from cyclohexanone derivatives, highlighting its utility in designing polymers with specific properties (Trollsås et al., 2000).

Heterocyclic Compound Synthesis

The compound plays a role in the formation of saturated heterocycles containing condensed heterocyclic and carbocyclic rings. Kivelä et al. (2003) discussed synthesizing such structures from 4-oxopentanoic acid and cyclic amino alcohols, showcasing its application in complex organic synthesis (Kivelä et al., 2003).

Pyrolysis Studies

In pyrolysis research, the pyrolysis of cyclohexane is studied to understand the formation of various chemical species. Wang et al. (2012) investigated the pyrolysis of cyclohexane at low pressure, identifying various products and radicals, thus contributing to our understanding of chemical reaction mechanisms in thermal decomposition (Wang et al., 2012).

Supramolecular Chemistry

In supramolecular chemistry, this compound aids in the formation of entangled frameworks based on bi- and tri-metallic cores. Li et al. (2012) studied the pH variation-induced construction of such structures, demonstrating its significance in the development of complex molecular architectures (Li et al., 2012).

Catalysis

In catalytic processes, derivatives of cyclohexane like cyclopropanes are used as precursors for synthesizing functionalized pyrroles and pyrazines, as demonstrated by Wurz and Charette (2005). This research provides insight into novel catalytic methods for producing important organic compounds (Wurz & Charette, 2005).

Crystallography and Material Science

The compound is instrumental in crystallography and material science. Bhogala and Nangia (2003) explored the structures of cocrystals containing cyclohexanetricarboxylic acid, demonstrating its role in the formation of complex crystal structures, which can have implications in materials science and engineering (Bhogala & Nangia, 2003).

Safety and Hazards

The safety information for “4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

4-pyrrol-1-ylcyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h1-2,7-10H,3-6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPDLRNSCDDDIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)N2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2835821.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide](/img/structure/B2835827.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2835831.png)